Dioleoyl phosphatidylserine

Catalog No.
S626406
CAS No.
70614-14-1
M.F
C42H78NO10P
M. Wt
788 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioleoyl phosphatidylserine

CAS Number

70614-14-1

Product Name

Dioleoyl phosphatidylserine

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid

Molecular Formula

C42H78NO10P

Molecular Weight

788 g/mol

InChI

InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38-,39+/m1/s1

InChI Key

WTBFLCSPLLEDEM-JIDRGYQWSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1,2-dioleoyl-sn-glycero-3-phosphoserine, 1,2-dioleoylphosphatidylserine, 1,2-dioleoylphosphatidylserine, (Z,Z)-isomer, 1,2-dioleoylphosphatidylserine, monosodium salt, (R-(Z,Z))-isomer, 1,2-dioleoylphosphatidylserine, sodium salt, (Z,Z)-isomer, 1,2-DLPS, dioleoyl phosphatidylserine, DOPSE

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC

Membrane Function and Signaling:

DOPS plays a crucial role in maintaining cell membrane structure and function. Studies suggest it influences membrane fluidity and permeability, impacting cellular signaling pathways )].

Neurodegenerative Diseases:

DOPS is present in high concentrations in the brain and is involved in neuronal functions like memory and learning. Research is investigating the potential effects of DOPS supplementation on cognitive decline and neurodegenerative diseases like Alzheimer's disease )]. However, results from clinical trials have been mixed, and more research is needed to determine DOPS's efficacy in this area.

Cancer Research:

DOPS is present on the outer surface of apoptotic (dying) cells. Some studies suggest DOPS can be used as a target for cancer diagnosis and therapy )]. However, this is an active area of research, and more investigation is needed to understand DOPS's potential applications in cancer management.

Drug Delivery Systems:

DOPS shows promise as a component of drug delivery vehicles due to its biocompatible nature and ability to interact with cell membranes [Use of saposin C-dioleoylphosphatidylserine (SapC-DOPS) as a carrier for magnetic resonance imaging (MRI) contrast agents in a mouse brain cancer model. ResearchGate ()]. Research is ongoing to explore DOPS's potential for targeted drug delivery in various diseases.

Dioleoyl phosphatidylserine is a phospholipid characterized by its unique structure, which consists of two oleic acid chains esterified to a glycerol backbone, with a phosphate group attached to the serine amino acid. This compound is often denoted by its systematic name, 1,2-dioleoyl-sn-glycero-3-phospho-L-serine. It plays a crucial role in cellular membranes, particularly in neuronal cells, where it is primarily found in the inner leaflet of the lipid bilayer. Dioleoyl phosphatidylserine is known for its anionic nature, which contributes to various biological functions, including cell signaling and membrane dynamics .

That are vital for cellular processes:

  • Hydrolysis: Enzymatic hydrolysis of dioleoyl phosphatidylserine by phospholipases can yield free fatty acids and lysophosphatidylserine, which are important signaling molecules.
  • Transesterification: This reaction can modify the fatty acid chains of dioleoyl phosphatidylserine, influencing its physical properties and biological activity.
  • Membrane Fusion: Dioleoyl phosphatidylserine has been shown to affect the kinetics of membrane fusion processes, particularly in the presence of calcium ions, which can enhance lipid mixing and content leakage between vesicles .

Dioleoyl phosphatidylserine exhibits significant biological activities:

  • Cell Signaling: It is involved in various signaling pathways, particularly those related to apoptosis and cell survival. Its exposure on the outer leaflet of the membrane serves as a signal for phagocytosis by macrophages during apoptosis.
  • Neuroprotection: Research indicates that dioleoyl phosphatidylserine may play a protective role against neurodegenerative diseases by modulating amyloid-beta peptide interactions in neuronal membranes .
  • Coagulation: In blood coagulation, dioleoyl phosphatidylserine facilitates the binding of clotting factors to membranes, enhancing the coagulation cascade .

Dioleoyl phosphatidylserine can be synthesized through several methods:

  • Chemical Synthesis: This involves the esterification of oleic acid with glycerol phosphate followed by the addition of serine. This method allows for precise control over the final product's composition.
  • Enzymatic Synthesis: Using specific enzymes like phospholipases or acyltransferases can yield dioleoyl phosphatidylserine from other phospholipids or fatty acids.
  • Lipid Extraction from Natural Sources: Dioleoyl phosphatidylserine can also be isolated from natural sources such as bovine brain tissue, although this method may not provide high purity or yield.

Dioleoyl phosphatidylserine has diverse applications:

  • Pharmaceuticals: It is used in formulations aimed at treating cognitive decline and neurodegenerative diseases due to its neuroprotective properties.
  • Food Industry: As a food additive, it can enhance emulsification and stability in various products.
  • Cosmetics: Its moisturizing properties make it a valuable ingredient in skincare formulations.

Studies have shown that dioleoyl phosphatidylserine interacts with various biomolecules:

  • Amyloid-Beta Peptides: Research indicates that dioleoyl phosphatidylserine enhances the oligomerization of amyloid-beta peptides, leading to increased membrane permeability and potential neurotoxicity .
  • Clotting Factors: It plays a crucial role in blood coagulation by facilitating interactions between clotting proteins and membranes through calcium-dependent binding mechanisms .
  • Calcium Ions: The presence of calcium ions significantly influences the behavior of dioleoyl phosphatidylserine in membrane fusion processes, demonstrating its importance in cellular signaling and function .

Dioleoyl phosphatidylserine shares structural similarities with other phospholipids. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
PhosphatidylcholineContains choline instead of serineZwitterionic nature; abundant in cell membranes
PhosphatidylethanolamineContains ethanolamine instead of serinePlays a role in membrane fusion and dynamics
PhosphatidylglycerolContains glycerol instead of serineInvolved in mitochondrial function
DioleoylphosphatidylcholineSimilar fatty acid chains but zwitterionicMajor component of cell membranes
DioleoylphosphatidylethanolamineSimilar fatty acid chains but contains ethanolamineImportant for cell signaling

Dioleoyl phosphatidylserine's uniqueness lies in its anionic charge and specific interactions with proteins involved in apoptosis and coagulation processes. Its role as a signaling molecule differentiates it from other similar compounds that may not exhibit such properties.

Enzymatic Synthesis via Phospholipase D (PLD)

Enzymatic synthesis of dioleoyl phosphatidylserine represents the most widely utilized and commercially viable approach for producing this important phospholipid compound [1] [12]. Phospholipase D catalyzes the transphosphatidylation reaction, converting phosphatidylcholine substrates to phosphatidylserine through a two-step mechanism involving hydrolysis and subsequent transfer reactions [13] [16].

The enzymatic process operates through a sophisticated catalytic mechanism where phospholipase D first hydrolyzes phosphatidylcholine to form phosphatidic acid and choline, followed by transphosphatidylation in which the phosphatidic acid moiety is transferred to L-serine as the acceptor molecule [12] [16]. Microbial phospholipase D enzymes, particularly those derived from Streptomyces species, demonstrate superior transphosphatidylation activity compared to plant-derived enzymes and exhibit enhanced stability against organic solvents and elevated temperatures [15] [16].

Research findings indicate that phospholipase D from Acinetobacter radioresistens demonstrates exceptional catalytic selectivity, achieving both transphosphatidylation conversion rates and selectivity for phosphatidylserine synthesis approaching 100% within a 12-hour reaction period [16]. This represents a significant advancement over conventional phospholipase D enzymes that typically exhibit competitive hydrolysis reactions leading to undesirable phosphatidic acid byproducts [16] [37].

The optimization of reaction parameters proves critical for maximizing enzymatic synthesis efficiency. Temperature optimization studies reveal optimal reaction conditions ranging from 35°C to 60°C, with specific enzyme variants showing distinct temperature preferences [30] [34]. The pH range for optimal activity spans 6.5 to 8.0, with most enzymes demonstrating peak activity at neutral to slightly alkaline conditions [15] [16]. Enzyme concentration requirements vary significantly based on the specific phospholipase D variant and reaction system, with effective concentrations ranging from 8 to 100 units per milliliter [12] [17].

Substrate concentration optimization demonstrates that L-serine concentrations between 1.0 and 2.5 molar provide optimal transphosphatidylation yields while minimizing competitive hydrolysis reactions [15] [17]. Calcium chloride supplementation at concentrations of 5 to 15 millimolar enhances enzyme activity and stability, with calcium ions serving as essential cofactors for phospholipase D catalysis [12] [15].

Table 1: Enzymatic Synthesis Parameters for Dioleoyl Phosphatidylserine

ParameterOptimized ValueSource Reference
Temperature (°C)35-60Citations 30, 34
pH Range6.5-8.0Citations 15, 16
Reaction Time (hours)8-24Citations 17, 30
Enzyme Concentration (U/mL)8-100Citations 12, 17
L-Serine Concentration (M)1.0-2.5Citations 15, 17
Calcium Chloride (mM)5-15Citations 12, 15
Conversion Rate (%)53-96.74Citations 17, 35
Product Yield (%)57-91.35Citations 15, 30

Mixed Micellar Systems and Emulsifier Optimization (Sodium Deoxycholate, Chitin Nanofibrils)

Mixed micellar systems have emerged as a transformative approach for dioleoyl phosphatidylserine synthesis, offering significant advantages over traditional biphasic reaction systems [17] [18]. These systems utilize food-grade emulsifiers to create stable interfaces that facilitate efficient enzyme-substrate interactions while maintaining product stability and enabling simplified downstream processing [15] [17].

Sodium deoxycholate serves as a primary emulsifier in mixed micellar systems, demonstrating exceptional capability for phospholipid solubilization and interface stabilization [15] [20]. Research investigations reveal that sodium deoxycholate concentrations of 10 millimolar provide optimal conditions for phosphatidylserine synthesis, achieving yields of 57±2% in 24-hour reaction periods [15]. The bile salt functions by forming mixed micelles with phospholipid substrates, creating microenvironments that enhance phospholipase D accessibility to substrate molecules while reducing interfacial tension [15] [18].

Comparative studies between sodium deoxycholate and sodium cholate demonstrate similar efficacy, with sodium cholate achieving phosphatidylserine yields of 56±3% under comparable reaction conditions [15]. The selection between these bile salts depends on specific process requirements, substrate characteristics, and downstream processing considerations [15] [18].

Chitin nanofibrils represent a revolutionary advancement in mixed micellar system design, serving dual functions as both emulsifier and enzyme immobilization support [17] [21]. These biodegradable nanostructures, derived from chitin through controlled deacetylation and mechanical nanofibrillation processes, possess unique amphiphilic properties that enable exceptional emulsion stabilization [21] [24]. The randomly distributed hydrophobic N-acetyl groups on chitin nanofibrils, resulting from non-selective deacetylation, enhance interfacial wettability and promote Pickering stabilization mechanisms [24].

The integration of chitin nanofibrils with sodium deoxycholate creates synergistic effects that dramatically enhance reaction efficiency [17]. This combined system achieves remarkable phosphatidylserine yields of 96.74% in solvent-free reaction environments within 8-hour reaction periods [17]. The immobilized enzyme system demonstrates catalytic efficiency that surpasses free enzyme biphasic systems by 6.0-fold, representing a significant advancement in enzymatic phospholipid synthesis technology [17].

The chitin nanofibril immobilization system offers additional advantages including enzyme reusability, simplified purification requirements, and elimination of organic solvent usage [17] [31]. The one-step immobilization process eliminates complex enzyme purification protocols while maintaining high catalytic activity and stability [17].

Table 2: Mixed Micellar System Optimization

Emulsifier TypeConcentration (mM)PS Yield (%)Reaction ConditionsReference
Sodium Deoxycholate1057±2pH 6.5-8, 35-45°C, 24hCitation 15
Sodium CholateVariable56±3pH 6.5-8, 35-45°C, 24hCitation 15
Chitin Nanofibrils + SDC1096.74pH optimized, 8h, solvent-freeCitation 17
Mixed PC-BS SystemsVariable63-76pH 10.6, 37°C, 5hCitation 33

Stereospecific Synthesis Approaches (H-Phosphonate Coupling, TEAHP Intermediates)

Stereospecific synthesis methodologies for dioleoyl phosphatidylserine require precise control over molecular configuration to ensure biological activity and functional properties [25] [27]. H-phosphonate coupling represents a sophisticated chemical approach that enables stereospecific phospholipid synthesis through controlled phosphorylation reactions [25] [29].

The H-phosphonate methodology operates through a two-step oxidative coupling mechanism involving initial oxidation of phosphorus-hydrogen bonds to form halophosphate intermediates, followed by nucleophilic displacement reactions with alcohol or amine acceptors [27] [29]. This approach provides exceptional stereospecific control during phospholipid synthesis, enabling precise configuration of both glycerol backbone and phosphoglycerol head group stereochemistry [25].

Advanced synthetic protocols utilize cyanoethyl phosphoramidite precursors to achieve stereospecific control over phosphatidylglycerol analogs, with methodologies adaptable to phosphatidylserine synthesis [25]. These protocols employ convergent synthesis strategies that combine diacylglycerol and phosphoglycerol headgroup intermediates, each possessing fixed stereochemistries derived from corresponding solketal precursors [25].

The stereospecific phosphorylation process utilizes phosphorus(III) phosphoramidite reagents commonly employed in oligonucleotide synthesis applications, adapted for phospholipid synthesis requirements [25] [29]. Successful implementation requires careful management of acyl chain migration tendencies, which can occur under mildly acidic or basic conditions and compromise stereochemical integrity [25].

TEAHP (triethylammonium H-phosphonate) intermediates serve as crucial reactive species in stereospecific synthesis protocols [27] [29]. These intermediates provide enhanced stability and reactivity compared to conventional phosphonate precursors, enabling more controlled coupling reactions and improved overall yields [27].

The oxidative coupling process requires precise control of reaction conditions, including temperature, solvent selection, and catalyst concentrations [27] [29]. Iodine in combination with bulky chlorosilanes in pyridine demonstrates exceptional effectiveness for suppressing side reactions while promoting efficient oxidative coupling, resulting in clean phosphorylated product formation with high yields [27].

Research investigations demonstrate that stereospecific synthesis approaches achieve superior product purity and biological activity compared to non-stereospecific methods [1] [25]. The controlled stereochemistry ensures proper membrane integration and biological function of the synthesized dioleoyl phosphatidylserine [25] [26].

Industrial-Scale Production Challenges (Reaction Yield, Solvent-Free Systems)

Industrial-scale production of dioleoyl phosphatidylserine faces numerous technical and economic challenges that require innovative solutions for commercial viability [31] [32]. Traditional synthesis approaches encounter significant limitations when scaled from laboratory to industrial production levels, necessitating comprehensive process redesign and optimization [32] [38].

Reaction yield optimization represents a fundamental challenge in industrial phosphatidylserine production [30] [34]. Laboratory-scale synthesis protocols frequently achieve high yields under carefully controlled conditions, but these yields often decrease significantly during scale-up due to mass transfer limitations, temperature control difficulties, and substrate heterogeneity [32] [34]. Industrial processes must achieve consistent yields exceeding 90% to maintain economic viability while managing complex multi-phase reaction systems [30] [34].

Recent advances in process optimization demonstrate remarkable improvements in industrial yield performance [34]. Systematic optimization of reaction parameters including temperature, pH, substrate ratios, and enzyme concentrations enables achievement of 91.35% conversion rates with productivity reaching 21.07 grams per liter [34]. These improvements result from comprehensive understanding of enzyme kinetics, substrate interactions, and mass transfer phenomena [30] [34].

Solvent-free systems emerge as a critical solution for addressing environmental and economic concerns associated with traditional organic solvent usage [17] [31]. Conventional biphasic systems require substantial quantities of organic solvents for substrate dissolution and product extraction, creating significant costs for solvent procurement, handling, and disposal [31] [32]. Additionally, organic solvent usage presents environmental challenges and regulatory compliance requirements that complicate industrial implementation [31].

The development of solvent-free mixed micellar systems represents a paradigm shift in industrial phospholipid synthesis [17] [31]. These systems eliminate organic solvent requirements while maintaining high reaction efficiency and product quality [17]. The catalytic efficiency improvements achieved through solvent-free systems reach 6-fold enhancement compared to traditional biphasic approaches [17] [31].

Enzyme cost and reusability present significant economic challenges for industrial production [17] [34]. Traditional processes utilize single-use purified enzymes that contribute substantially to production costs [32] [38]. Enzyme immobilization technologies address this challenge by enabling enzyme reuse through multiple reaction cycles [17] [34]. Advanced immobilization systems demonstrate enzyme stability for 4-5 reaction cycles while maintaining catalytic activity [17] [34].

Substrate purification requirements create additional cost burdens in industrial processes [32] [38]. Traditional synthesis protocols require pure phosphatidylcholine substrates, necessitating expensive purification procedures [32]. Recent developments enable direct utilization of commercial lecithin substrates, eliminating purification requirements and reducing substrate costs [32] [38].

Product recovery and purification present complex technical challenges in industrial settings [32] [38]. Traditional approaches rely on chromatographic separation methods that are impractical for large-scale production [32]. Advanced phase separation methods and simplified downstream processing protocols enable efficient product recovery while maintaining product purity [32] [38].

Scale-up reproducibility requires standardized protocols that ensure consistent product quality across different production batches [34] [35]. Fermentation-based enzyme production systems provide reliable enzyme supplies for industrial applications [34] [35]. Standardized fermentation protocols achieve extracellular phospholipase D expression levels reaching 119.22 units per milliliter, representing 191.30-fold improvements over control systems [34].

Table 3: Industrial Scale Production Challenges and Solutions

ChallengeTraditional ApproachImproved SolutionImprovement FactorReference
Organic Solvent UsageBiphasic organic/aqueous systemsSolvent-free mixed micellar systems6-fold catalytic efficiencyCitations 17, 31
Enzyme Cost and ReusabilitySingle-use purified enzymesImmobilized enzyme on supports4-5 cycle reusabilityCitations 17, 34
Substrate PurificationPure phosphatidylcholine substratesCommercial lecithin as substrateDirect use of crude lecithinCitations 32, 38
Reaction Yield OptimizationLaboratory-scale optimizationProcess parameter optimization91.35% conversion rateCitations 30, 34
Product RecoveryChromatographic separationPhase separation methodsSimplified downstream processingCitations 32, 38
Scale-up ReproducibilityLimited industrial protocolsStandardized fermentation protocols21.07 g/L production scaleCitations 34, 35

Dioleoyl phosphatidylserine exhibits remarkable calcium-dependent membrane binding properties that are fundamental to its biological functions. The interaction between calcium ions and phosphatidylserine represents a critical mechanism for protein-membrane association and cellular signaling processes [1] [2] [3].

The calcium binding to dioleoyl phosphatidylserine occurs through direct coordination between divalent calcium ions and the negatively charged phosphoserine headgroup. Research has demonstrated that calcium ions bind naturally to phosphatidylserine with the formation of a composition Ca(PS)2, where two phosphatidylserine molecules coordinate with each calcium ion [4] [5]. The equilibrium calcium concentration for this binding is invariant and specifically measured at 3.0 microM for dioleoyl phosphatidylserine, compared to 0.14 microM for palmitoyloleoyl phosphatidylserine [4].

Molecular dynamics simulations reveal that the calcium-phosphatidylserine interaction is entropy-driven, resulting from the liberation of water molecules from the hydration shells of both the calcium ion and the lipid headgroups [1]. The binding process is endothermic, counterintuitive to simple Coulomb interactions, indicating complex thermodynamic mechanisms involving dehydration and conformational changes [1].

The presence of phosphatidylserine in membrane bilayers dramatically enhances the local calcium concentration at the membrane vicinity. Studies using dioleoyl phosphatidylserine and dioleoyl phosphatidylcholine mixtures demonstrate that phosphatidylserine effectively increases the calcium concentration available for binding to neutral lipids, creating a localized environment conducive to protein-membrane interactions [1] [2].

Calcium-dependent clustering of phosphatidylserine has been observed through atomic-scale molecular dynamics simulations. These studies reveal that calcium ions enable phosphatidylserine bridging, leading to lateral reorganization of lipids in the membrane. The coordination between calcium and phosphatidylserine results in decreased inter-phosphatidylserine interactions due to charge neutralization, but this is overcompensated by enhanced calcium-driven phosphatidylserine clustering [2].

Protein Interactions (Annexin V, Coagulation Factors FVIIa/FVIII)

Annexin V Interactions

Annexin V represents one of the most well-characterized phosphatidylserine-binding proteins, demonstrating high specificity and affinity for dioleoyl phosphatidylserine-containing membranes. The interaction is strictly calcium-dependent, with half-maximal binding concentrations ranging from 57 microM calcium at high phosphatidylserine content to 96 mM at very low phosphatidylserine concentrations [6] [7].

The stoichiometry of annexin V binding to phosphatidylserine has been precisely determined through fluorescence spectroscopy studies. At low phosphatidylserine content, eight annexin V molecules bind per one phosphatidylserine molecule, suggesting the formation of two-dimensional crystalline arrays on the membrane surface [6] [7]. These arrays are stabilized by both protein-lipid and protein-protein interactions, creating a unique membrane-bound structure [8].

Annexin V binding to dioleoyl phosphatidylserine-containing liposomes results in specific conformational changes in the protein. Tryptophan 187 emission intensity increases several-fold upon binding, indicating significant alterations in the protein environment [9]. The interaction involves the insertion of annexin V into phosphatidylserine-rich bilayers, with a significant fraction becoming non-extractable by EDTA treatment, requiring detergent for removal [9].

The formation of annexin V hexamers is specifically induced by phosphatidylserine-rich membranes, leading to calcium-dependent insertion and the establishment of calcium-mediated calcium influx pathways. This hexamerization is critical for the biological function of annexin V in matrix vesicle mineralization processes [9].

Coagulation Factor VIIa Interactions

The tissue factor-factor VIIa complex demonstrates profound sensitivity to phosphatidylserine stereochemistry in its interaction with dioleoyl phosphatidylserine. Studies using synthesized phosphatidylserine stereoisomers reveal that the configuration of both the headgroup serine moiety and the glycerol backbone are essential for optimal coagulation activity [10].

Natural phosphatidylserine containing the L-serine configuration and the native glycerol backbone produces maximal procoagulant activity, showing almost six-fold enhancement over phosphatidylcholine-only containing vesicles [10]. Molecular dynamics simulations demonstrate that specific interactions occur between the phosphatidylserine headgroup components and critical residues in both tissue factor and factor VIIa [10].

The amine, carboxylate, and phosphate groups from dioleoyl phosphatidylserine interact with E183, D180, and E183 from tissue factor, respectively, while the glycerol backbone interacts with the N184 residue [10]. In factor VIIa, the GLA domain containing ten gamma-carboxyglutamic acid residues specifically interacts with the amine moiety of phosphatidylserine through Gla6, R9, and Gla16 residues [10].

Phosphatidylethanolamine exhibits synergistic effects with phosphatidylserine in supporting coagulation factor binding. This synergy is particularly pronounced when phosphatidylserine quantities are lowest, demonstrating that the combination of these phospholipids promotes coagulation factor binding under physiological lipid compositions rather than artificially high phosphatidylserine content [11].

Factor VIII Interactions

Factor VIII demonstrates specific binding to phosphatidylserine through its C2 domain, which contains critical phospholipid-binding sites essential for cofactor activity. The C2 domain of factor VIII binds to dioleoyl phosphatidylserine through conserved arginine residues, particularly R2320, which makes direct contact with the phosphoserine headgroup [12].

The phospholipid-binding region of the C2 domain, specifically the sequence Ala2318-Tyr2332, is crucial for factor VIII interaction with phosphatidylserine-containing membranes [13]. Synthetic peptides corresponding to this region completely inhibit factor VIII-dependent activation of factor X on endothelial cells and also block factor VIII binding to immobilized phosphatidylserine [13].

Monoclonal antibodies directed against the C2 domain, particularly CLB-CAg 117 and ESH4, demonstrate dose-dependent inhibition of factor VIII binding to phosphatidylserine [13]. The inhibitory effect decreases with increasing lipid concentration, suggesting competition between antibodies and phospholipids for binding to factor VIII [13].

The binding mechanism involves C domain modularity, where each C domain possesses modest electrostatic-dependent affinity, and tandem C domains are required for high-affinity binding to phosphatidylserine-containing membranes. This interaction is essential for the assembly of the intrinsic tenase complex on activated platelet membranes [12].

Role in Membrane Curvature and Vesicle Dynamics

Dioleoyl phosphatidylserine plays a fundamental role in membrane curvature generation and vesicle dynamics through its unique biophysical properties. The spontaneous curvature of dioleoyl phosphatidylserine has been quantified at +144 Å, representing the first positive curvature reported for a diacyl phospholipid [14] [15]. This positive curvature is largely attributed to electrostatic interactions of the charged headgroup and contrasts sharply with the negative curvature of phosphatidylethanolamine (-30 Å) [14].

Membrane Curvature Induction

The positive spontaneous curvature of dioleoyl phosphatidylserine results from electrostatic repulsion between negatively charged headgroups in the membrane. When confined in flat membranes, phosphatidylserine exerts packing stresses that favor membrane deformation and curvature generation [15]. This property is particularly important in cellular processes requiring membrane bending and vesicle formation.

Phosphatidylserine-induced membrane curvature is enhanced by the flippase activity of P4-ATPases, particularly Drs2, which translocates phosphatidylserine from the luminal leaflet to the cytosolic leaflet of membrane bilayers [16]. This asymmetric distribution of phosphatidylserine contributes to membrane bending and facilitates vesicle budding in transport pathways between the trans-Golgi network and early endosomes [16].

The relationship between membrane curvature and phosphatidylserine localization has been demonstrated using nano-etched silica substrates with controlled convex and concave regions. Dioleoyl phosphatidylserine-containing membranes show preferential binding of curvature-sensing proteins to convex regions with radii of 10-30 nm, corresponding to physiological membrane curvatures [17] [18].

Vesicle Formation and Fusion Dynamics

Dioleoyl phosphatidylserine significantly influences vesicle fusion dynamics through its interaction with membrane fusion machinery. In clathrin-mediated endocytosis, phosphatidylserine addition reduces fission-pore duration, indicating a stimulatory role in regulating vesicle fission dynamics [19] [20].

The mechanism of phosphatidylserine action in vesicle fission involves calcium-dependent interaction with synaptotagmin-1. The fission-pore duration is reduced from 191.14 ± 31.82 milliseconds to 98.13 ± 12.87 milliseconds in the presence of 10 microM phosphatidylserine at 2 mM calcium concentration [19]. This effect is abolished in the absence of synaptotagmin-1, demonstrating the critical role of phosphatidylserine-synaptotagmin-1 interaction in fission dynamics [19].

Phosphatidylserine promotes membrane fusion through multiple mechanisms, including facilitation of membrane bending and enhancement of protein-membrane interactions. The lipid's ability to cluster and form microdomains provides platforms for the assembly of fusion complexes and the concentration of fusion-promoting factors [16] [19].

Studies using giant unilamellar vesicles composed of dioleoyl phosphatidylserine and dioleoyl phosphatidylcholine demonstrate dramatic structural changes upon calcium binding. Vesicles show decreased fluctuations, membrane thickening, and eventual collapse, indicating profound effects on membrane mechanics and stability [1].

Membrane Trafficking and Transport

The role of phosphatidylserine in membrane trafficking extends beyond simple curvature generation to include specific effects on vesicle transport pathways. Flippase-mediated phosphatidylserine translocation is essential for vesicular transport between cellular compartments, with genetic disruption of flippase activity leading to defects in endocytic recycling [21].

Phosphatidylserine flipping by Drs2 increases both membrane curvature and anionic phospholipid composition, creating an environment conducive to vesicle budding and transport [16]. The unidirectional transport of phosphatidylserine from the luminal to cytosolic leaflet generates membrane asymmetry that facilitates small-diameter vesicle formation [16].

The specific localization of phosphatidylserine to curved membrane regions enhances the recruitment and activity of membrane remodeling proteins. This localization is particularly important in processes requiring high membrane curvature, such as vesicle neck formation during fission events [19] [22].

Immunogenicity Modulation in Liposomal Systems

Dioleoyl phosphatidylserine-containing liposomes demonstrate remarkable immunomodulatory properties, functioning as potent suppressors of immune responses through mechanisms that mimic apoptotic cell recognition and clearance. These properties have significant implications for therapeutic applications and vaccine development.

Immune Suppression Mechanisms

Phosphatidylserine-containing liposomes suppress immune responses by mimicking the "eat me" and "ignore me" signals of apoptotic cells. When incorporated into liposomal formulations, dioleoyl phosphatidylserine interacts with phosphatidylserine receptors on macrophages and dendritic cells, triggering immunosuppressive pathways [23] [24].

Studies using recombinant human factor VIII demonstrate that phosphatidylserine-containing liposomes significantly reduce both total and inhibitory antibody titers compared to free protein administration. Animals treated with subcutaneous injections of liposomal factor VIII showed 60-80% lower neutralizing antibody production compared to those receiving free factor VIII [23].

The immunosuppressive effect is specifically dependent on phosphatidylserine content, as liposomes composed of dimyristoyl phosphatidylcholine alone do not produce significant reduction in immunogenicity [23]. The mechanism involves altered antigen processing, with phosphatidylserine-containing liposomes showing distinct proteolytic digestion patterns compared to free protein [23].

Macrophage Polarization and Anti-inflammatory Responses

Phosphatidylserine-containing liposomes induce phenotypic changes in macrophages from pro-inflammatory M1 to anti-inflammatory M2 polarization. This transition is characterized by decreased expression of CD86 (M1 marker) and increased expression of CD206 mannose receptor (M2 marker) [25] [26].

The uptake of phosphatidylserine-containing liposomes by macrophages occurs through phosphatidylserine receptor-mediated endocytosis rather than simple phagocytosis. Treatment with cytochalasin B, which inhibits phagocytosis but not receptor-mediated endocytosis, has no effect on phosphatidylserine-containing liposome uptake but dramatically reduces uptake of control liposomes [25].

Following phosphatidylserine-containing liposome uptake, macrophages secrete significantly higher levels of anti-inflammatory cytokines including interleukin-10 and transforming growth factor-beta, while reducing production of pro-inflammatory mediators such as tumor necrosis factor-alpha and interleukin-1beta [25] [26].

Tolerance Induction and Memory Formation

Phosphatidylserine-containing liposomes induce immunological tolerance that persists beyond the period of phosphatidylserine exposure. Pre-exposure of antigens with phosphatidylserine results in durable hypo-responsiveness that is maintained even after phosphatidylserine administration ceases [24].

In Pompe disease mice treated with acid alpha-glucosidase, phosphatidylserine pre-exposure resulted in 70% reduction in antibody responses compared to control animals, and this suppression was maintained through aggressive re-challenge protocols [24]. This tolerance induction is antigen-specific, as animals respond normally to unrelated antigens [24].

The mechanism of tolerance induction involves the conversion of immunogenic proteins to tolerogens through phosphatidylserine-mediated pathways. This process includes phenotypic changes in antigen-presenting cells, increased regulatory cytokine secretion, and direct effects on B and T cell activation and memory formation [24].

Therapeutic Applications and Clinical Implications

The immunomodulatory properties of phosphatidylserine-containing liposomes have significant therapeutic potential for autoimmune diseases and protein replacement therapies. In experimental autoimmune encephalomyelitis, pre-exposure of myelin oligodendrocyte glycoprotein peptide with phosphatidylserine delayed disease onset and reduced severity [24].

For hemophilia A treatment, phosphatidylserine-containing liposomes not only reduce immunogenicity but also improve factor VIII stability and permit subcutaneous administration. Animals treated with subcutaneous phosphatidylserine-containing factor VIII showed significantly increased plasma concentrations compared to those receiving free factor VIII [23].

The use of phosphatidylserine-containing liposomes in vaccine formulations demonstrates enhanced immunomodulation when combined with other agents. Sodium butyrate significantly intensifies the anti-inflammatory function of phosphatidylserine-containing liposomes, enhancing their ability to promote M2 macrophage polarization and suppress inflammatory responses [27].

Physical Description

Solid

XLogP3

10.2

UNII

KJ401H4834

Wikipedia

1,2-dioleoyl-sn-glycero-3-phospho-L-serine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphoserines [GP03] -> Diacylglycerophosphoserines [GP0301]

Dates

Last modified: 04-14-2024

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